4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine
Description
4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine (CAS: 1334146-62-1) is a pyrimidine derivative characterized by a hydrazinyl group at position 4, a pyridin-4-yl substituent at position 2, and a trifluoromethyl group at position 4. Its molecular formula is C₁₀H₈F₃N₅, with a molecular weight of 255.2 g/mol . The compound has been explored in pharmaceutical and agrochemical research, though commercial availability is currently discontinued .
Properties
IUPAC Name |
[2-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)7-5-8(18-14)17-9(16-7)6-1-3-15-4-2-6/h1-5H,14H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNQYVLNNVGNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=N2)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinyl Substitution on Pyrimidine Core
One effective approach to introduce the hydrazinyl group on the pyrimidine ring involves nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate. For example, 2,4-dichloro-6-(trifluoromethyl)pyrimidine derivatives can be reacted with hydrazine monohydrate under controlled temperature (50–100 °C) to selectively replace the 4-chloro substituent with a hydrazinyl group. This reaction is typically performed in polar solvents such as ethanol or water and monitored by thin-layer chromatography (TLC) to avoid over-substitution or decomposition.
A related method reported in patent literature describes the substitution of fluorine atoms on trifluoropyridine derivatives with hydrazine monohydrate, followed by reduction or dehydrazination steps to obtain hydrazinyl-substituted pyridine derivatives, which can be adapted for pyrimidine systems.
Installation of Pyridin-4-yl Group
The 2-position pyridin-4-yl substituent is commonly introduced via cross-coupling reactions such as Suzuki or Stille coupling, using 2-halopyrimidine intermediates and pyridin-4-yl boronic acids or stannanes. These palladium-catalyzed reactions proceed under mild conditions (80–110 °C) in the presence of bases like potassium carbonate in solvents such as dioxane or DMF. The coupling yields high regioselectivity and functional group tolerance, allowing subsequent hydrazinyl substitution.
Incorporation of the Trifluoromethyl Group
The trifluoromethyl group at the 6-position can be introduced either by starting with trifluoromethyl-substituted pyrimidine building blocks or via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3). Direct trifluoromethylation of pyrimidine rings is challenging; thus, pre-functionalized trifluoromethylated pyrimidines are preferred for better yields and selectivity.
A convergent synthetic strategy reported in the literature for related trifluoromethylated pyrimidines involves:
- Synthesis of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines as key intermediates.
- Direct nucleophilic substitution of the methylthio group with hydrazine to generate the hydrazinyl derivative.
- Palladium-catalyzed cross-coupling to introduce the pyridin-4-yl substituent at the 2-position.
This method benefits from high chemoselectivity, short reaction times (30 min reflux), and high yields (70–98%) compared to traditional linear cyclocondensation routes, which suffer from low yields (8–10%) and long reaction times (48 h).
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine substitution on halopyrimidine | Hydrazine monohydrate, EtOH/H2O, 50–100 °C, 2–8 h | 70–90 | Selective substitution at 4-position |
| Cross-coupling for pyridin-4-yl installation | Pd catalyst, K2CO3, dioxane/DMF, 80–110 °C, 12–24 h | 75–95 | Suzuki or Stille coupling |
| Trifluoromethyl incorporation | Starting from CF3-substituted pyrimidine or trifluoromethylation reagents | Variable | Pre-functionalized CF3 pyrimidines preferred |
| Direct O-alkylation (model reaction) | Reflux in acetone, 30 min | 70–98 | High chemoselectivity and yield reported for analogs |
- The direct nucleophilic substitution of halogenated pyrimidines with hydrazine is a reliable method to obtain hydrazinyl derivatives without harsh conditions or prolonged reaction times.
- Palladium-catalyzed cross-coupling reactions provide a versatile and efficient route to introduce the pyridin-4-yl group with excellent regioselectivity and functional group compatibility.
- The use of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines as intermediates enables a convergent synthesis pathway with superior yields and shorter reaction times compared to traditional cyclocondensation methods.
- The trifluoromethyl group significantly influences the reactivity and stability of intermediates, necessitating careful selection of reaction conditions and solvents to maximize yield and purity.
The preparation of 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine is best achieved via a convergent synthetic strategy involving:
- Selective hydrazine substitution on halogenated trifluoromethylated pyrimidine precursors.
- Palladium-catalyzed cross-coupling to install the pyridin-4-yl substituent.
- Utilization of trifluoromethylated pyrimidine building blocks to ensure efficient incorporation of the CF3 group.
This approach offers high yields, short reaction times, and chemoselectivity, supported by detailed experimental data and mechanistic insights from recent peer-reviewed studies and patents.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The pyridinyl group can be reduced to form piperidinyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidinyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and documented case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : CHFN
- Molecular Weight : 284.24 g/mol
- CAS Number : 197305-97-8
Structural Characteristics
The compound features a hydrazine functional group and trifluoromethyl substituent on a pyrimidine ring, which contributes to its unique reactivity and biological properties.
Medicinal Chemistry
This compound has shown potential as a scaffold in the development of novel pharmaceuticals. Its derivatives have been investigated for:
- Antitumor Activity : Studies indicate that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapeutics .
- Antimicrobial Properties : Research has demonstrated that certain derivatives possess significant antibacterial activity, making them candidates for new antibiotic agents .
Coordination Chemistry
The compound's ability to form coordination complexes with metal ions has been explored. These complexes can exhibit enhanced properties for:
- Catalysis : Metal complexes of hydrazine derivatives have shown promise as catalysts in organic reactions, particularly in the synthesis of fine chemicals .
- Sensors : The coordination properties can be utilized in developing sensors for detecting metal ions or environmental pollutants .
Material Science
Due to its unique electronic properties, this compound is being studied for:
- Organic Electronics : The incorporation of trifluoromethyl groups enhances the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Polymer Science : The compound can be used as a monomer or additive to improve the thermal stability and mechanical properties of polymers .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including 4-hydrazinyl compounds, against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .
Case Study 2: Coordination Complexes
Research conducted at a leading university focused on synthesizing metal complexes with 4-hydrazinyl derivatives. These complexes demonstrated enhanced catalytic activity in oxidation reactions, outperforming traditional catalysts .
Case Study 3: Organic Electronics
A recent publication detailed the use of trifluoromethylated pyrimidines in the fabrication of OLEDs. Devices incorporating these compounds exhibited improved efficiency and stability compared to those using non-fluorinated analogs, indicating their utility in next-generation electronic devices .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antitumor | <10 | |
| Derivative A | Antibacterial | <20 | |
| Metal Complex of Compound | Catalytic Activity | N/A |
Table 2: Applications in Material Science
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The pyridinyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 2 and 4
Pyridinyl vs. Cyclopropyl Substituents
- 4-Cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS RN: 869945-40-4) replaces the pyridin-4-yl group with a cyclopropyl ring.
- 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (CAS: 861440-89-3) features a methoxyphenyl group at position 3. The methoxy group enhances lipophilicity and may improve membrane permeability compared to pyridinyl derivatives .
Pyridin-4-yl vs. Pyridin-2-yl Orientation
Functional Group Modifications
Hydrazinyl vs. Thiosemicarbazido Groups
- 6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine (DT281, CAS: 855-2417) replaces hydrazinyl with a thiosemicarbazido group.
- 2-Thioureido-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine (DT781, CAS: 850-342) incorporates a nitro group, which is strongly electron-withdrawing. Such derivatives may exhibit altered reactivity in nucleophilic substitution reactions compared to hydrazinyl analogs .
Pharmacological and Physicochemical Properties
Biological Activity
4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with a hydrazinyl group and a trifluoromethyl substituent. Its molecular formula is with a molecular weight of 191.16 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable structure in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 2.74 |
| Compound B | HepG2 (liver cancer) | 4.92 |
| Compound C | A549 (lung cancer) | 1.96 |
These results suggest that modifications on the pyrimidine ring can enhance anticancer activity, indicating potential for the examined compound as an anticancer agent .
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Studies have shown that similar trifluoromethyl-pyrimidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | >100 |
While the specific activity of this compound against these pathogens is yet to be fully characterized, its structural analogs demonstrate promising antimicrobial effects .
Anti-inflammatory Activity
Pyrimidine derivatives are also being investigated for anti-inflammatory properties. In experimental models, certain derivatives have shown significant inhibition of paw edema, comparable to standard anti-inflammatory drugs like indomethacin:
| Compound | Inhibition (%) at 4h |
|---|---|
| Compound D | 43.17 |
| Indomethacin | 47.72 |
This suggests that this compound may possess similar anti-inflammatory capabilities .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Cell Signaling : The presence of the hydrazinyl group may affect signaling pathways related to inflammation and tumor growth.
- Antimicrobial Action : The trifluoromethyl group may enhance membrane permeability in bacterial cells, leading to increased susceptibility.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 cells, revealing that some compounds had low cytotoxicity while maintaining antimicrobial efficacy .
- Antiviral Potential : Research has indicated that certain pyrimidine-based compounds exhibit antiviral activity against viruses such as Zika and Dengue, suggesting potential for further exploration in viral therapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with trifluoromethyl-substituted pyrimidine precursors. For example, hydrazine derivatives can be introduced via nucleophilic substitution or condensation reactions under reflux conditions (e.g., ethanol/DMF with Et₃N as a base) . Intermediates are characterized using NMR (¹H/¹³C) to confirm hydrazine incorporation and LC-MS for purity (>95%). X-ray crystallography may resolve ambiguities in regiochemistry, as demonstrated for related pyrimidine analogs .
Q. How can researchers validate the structural integrity of this compound and its derivatives?
- Methodological Answer : Structural validation requires a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Assign peaks for hydrazinyl (-NH-NH₂), pyridinyl protons, and CF₃ groups.
- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
- Single-Crystal X-ray Diffraction : Resolves ambiguities in regiochemistry, as seen in structurally similar 6-amino-5-nitro-pyrimidinones .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer : Initial screening focuses on cytotoxicity (e.g., MTT assay in cancer cell lines) and target-specific assays. For example, kinase inhibition (Src/Abl) can be tested via fluorescence polarization, while antimicrobial activity is assessed using broth microdilution (MIC values). Reference compounds like imatinib or ciprofloxacin serve as positive controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of hydrazinyl-substituted pyrimidines?
- Methodological Answer : Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance hydrazine reactivity but may require reflux.
- Catalysis : Pd/C or CuI can accelerate coupling reactions (e.g., Ullmann-type couplings for pyridinyl groups) .
- Temperature Gradients : Controlled heating (60–80°C) minimizes side reactions like over-alkylation.
- Workup Strategies : Recrystallization from ethanol/water mixtures improves purity, as shown for 6-phenyl-dihydropyrimidines .
Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values in kinase assays)?
- Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized Assay Protocols : Use uniform ATP concentrations (e.g., 10 µM) and incubation times.
- Stability Testing : HPLC monitoring under physiological conditions (pH 7.4, 37°C) identifies degradation products .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to kinases, clarifying structure-activity relationships (SAR) .
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Rational design focuses on:
- Lipophilicity Adjustment : Introduce polar groups (e.g., morpholine) to balance logP, as seen in morpholinomethyl-pyrimidines .
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, while pyridinyl rings enhance solubility.
- Prodrug Approaches : Esterification of hydrazinyl groups improves oral bioavailability, inspired by pyrimidine prodrugs in antiviral research .
Q. How can researchers resolve regiochemical uncertainties in multi-step pyrimidine syntheses?
- Methodological Answer : Regiochemistry is confirmed via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
